Buthalital Sodium: A Comprehensive Technical Review
Buthalital Sodium: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buthalital sodium is a short-acting thiobarbiturate derivative that was investigated as an intravenous anesthetic. Despite its potent central nervous system depressant effects, its development was discontinued, and it was never commercially marketed, reportedly due to its very rapid elimination rate.[1] This document provides a detailed technical overview of buthalital sodium, encompassing its chemical structure, physicochemical properties, and pharmacological profile. Inferred experimental protocols for its synthesis and analysis are presented, based on established methods for similar compounds. Furthermore, its mechanism of action at the GABA-A receptor is detailed and visualized.
Chemical Identity and Structure
Buthalital sodium, also known as buthalitone sodium, is the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid.[1] Its chemical structure is characterized by a pyrimidinetrione ring with two substituents at the C5 position: an allyl group and an isobutyl group, and a sulfur atom at the C2 position, classifying it as a thiobarbiturate.
Chemical Structure:
A 2D representation of the chemical structure of buthalital sodium would be depicted here.
Table 1: Chemical Identifiers of Buthalital Sodium
| Identifier | Value |
| IUPAC Name | sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
| CAS Number | 510-90-7 |
| Molecular Formula | C₁₁H₁₅N₂NaO₂S |
| Canonical SMILES | CCC(C)CC1(C(=O)NC(=S)NC1=O)CC=C.[Na+] |
| InChI Key | APSWQQYXFMUODF-UHFFFAOYSA-M |
Physicochemical Properties
Buthalital sodium is a pale yellow, hygroscopic powder. Its solubility profile is a key characteristic for its intended intravenous administration.
Table 2: Physicochemical Properties of Buthalital Sodium
| Property | Value |
| Molecular Weight | 262.31 g/mol |
| Appearance | Pale yellow, hygroscopic powder |
| Solubility | Freely soluble in water, partly soluble in ethanol, insoluble in ether and benzene |
| Melting Point | Not available for the sodium salt. The free acid has a melting point of 147 °C. |
Pharmacology and Mechanism of Action
As a member of the barbiturate class, buthalital sodium is a potent central nervous system (CNS) depressant.[2] Barbiturates exert their effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4]
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to CNS depression.
Barbiturates, including buthalital sodium, bind to a distinct site on the GABA-A receptor, separate from the GABA and benzodiazepine binding sites.[3][5] Their binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal.[3][6] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their higher toxicity compared to benzodiazepines.[3][6]
Signaling Pathway
The following diagram illustrates the mechanism of action of buthalital sodium at the GABA-A receptor.
Caption: Mechanism of Buthalital Sodium at the GABA-A Receptor.
Experimental Protocols
Inferred Synthesis Protocol
The synthesis of 5,5-disubstituted thiobarbiturates typically involves the condensation of a disubstituted malonic ester with thiourea in the presence of a strong base.
Objective: To synthesize 5-allyl-5-isobutyl-2-thiobarbituric acid, the free acid of buthalital sodium.
Materials:
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Diethyl allyl(isobutyl)malonate
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Thiourea
-
Sodium ethoxide
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Absolute ethanol
-
Hydrochloric acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Thiourea is added to the sodium ethoxide solution and stirred until dissolved.
-
Diethyl allyl(isobutyl)malonate is added dropwise to the stirred solution.
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The reaction mixture is heated to reflux for several hours to facilitate the condensation reaction.
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After cooling, the solvent is removed under reduced pressure.
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The residue is dissolved in water and acidified with hydrochloric acid to precipitate the 5-allyl-5-isobutyl-2-thiobarbituric acid.
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The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., aqueous ethanol) to yield the purified free acid.
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To obtain buthalital sodium, the free acid is dissolved in an equimolar amount of aqueous sodium hydroxide, followed by evaporation of the water.
The following workflow diagram illustrates the key steps in the inferred synthesis.
Caption: Inferred Synthesis Workflow for Buthalital.
Inferred Analytical Protocol
The quantification of buthalital sodium in a biological matrix would likely involve a chromatographic method coupled with mass spectrometry for high sensitivity and specificity.
Objective: To determine the concentration of buthalital in a plasma sample.
Materials:
-
High-performance liquid chromatography (HPLC) system
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Mass spectrometer (e.g., LC-MS/MS)
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C18 reversed-phase HPLC column
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Acetonitrile (ACN)
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Formic acid
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Water (HPLC grade)
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Buthalital sodium standard
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Internal standard (e.g., a structurally similar barbiturate)
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Plasma sample
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
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Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation:
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to separate buthalital from endogenous plasma components.
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Flow Rate: e.g., 0.4 mL/min
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Column Temperature: e.g., 40 °C
-
-
Mass Spectrometric Detection:
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Ionization Mode: Electrospray Ionization (ESI) in negative mode.
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Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for buthalital and the internal standard.
-
-
Quantification:
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A calibration curve is constructed by analyzing standard samples of known buthalital concentrations.
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The concentration of buthalital in the unknown plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
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Conclusion
Buthalital sodium is a thiobarbiturate with potent anesthetic properties, characteristic of its drug class. Its mechanism of action through the enhancement of GABA-A receptor-mediated inhibition is well-understood in the context of barbiturates. Although its clinical development was halted, likely due to pharmacokinetic challenges, the study of its chemical and pharmacological properties provides valuable insights for researchers in the fields of medicinal chemistry and neuropharmacology. The inferred experimental protocols presented herein offer a foundational framework for any future investigation into this or similar short-acting barbiturate compounds.
References
- 1. Buthalital - Wikipedia [en.wikipedia.org]
- 2. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]
